

Technical Guide: Physical Properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methoxycarbonyl)-2-nitrobenzoic acid

Cat. No.: B1360844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of **3-(Methoxycarbonyl)-2-nitrobenzoic acid**. Due to the limited availability of experimental data for this specific compound in public literature, this guide also includes data for structurally related compounds to offer a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed below.

Core Compound: 3-(Methoxycarbonyl)-2-nitrobenzoic acid

CAS Number: 861593-27-3 Molecular Formula: C₉H₇NO₆[\[1\]](#)[\[2\]](#)[\[3\]](#) Molecular Weight: 225.15 g/mol [\[2\]](#) Synonyms: 2-Nitro-isophthalic acid monomethyl ester, 2-Nitroisophthalic acid methyl ester, 2-Nitro-1,3-benzenedicarboxylic acid 1-methyl ester[\[2\]](#)

While experimental data is scarce, computational predictions for several key physical properties are available.

Property	Value	Source
Appearance	White to off-white solid	[2]
Boiling Point	400.9 ± 35.0 °C (Predicted)	[2]
Density	1.484 ± 0.06 g/cm³ (Predicted)	[2]
pKa	1.82 ± 0.10 (Predicted)	[2]

Comparative Data for Structurally Related Compounds

To provide a broader understanding, the following table summarizes the experimental physical properties of three related benzoic acid derivatives.

Compound	CAS Number	Melting Point (°C)	Solubility	pKa
3-Methoxy-2-nitrobenzoic acid	4920-80-3	253-257 [4]	Data not available	Data not available
3-Nitrobenzoic acid	121-92-6	140-142	Soluble in oxygenated and chlorinated solvents; 0.33 g/100 mL water at 20°C [5] [6] [7]	3.47 [5] [6]
3-Methyl-2-nitrobenzoic acid	5437-38-7	220-222 [8]	< 1 mg/mL at 22.2°C [8]	Data not available

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The melting point can be determined using a capillary tube method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- **Final Reading:** The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- **Purity Check:** A narrow melting range (0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

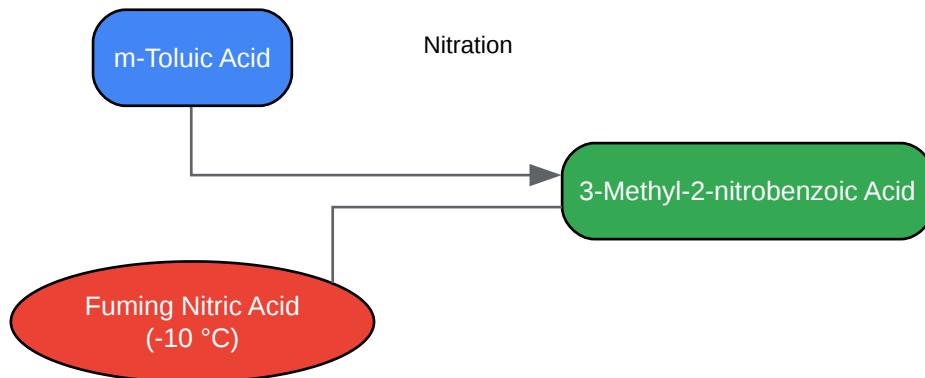
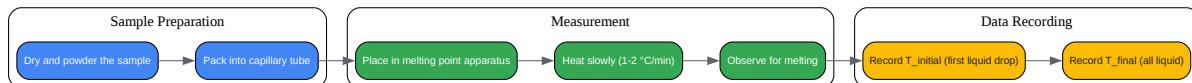
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

- **Solvent Selection:** A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be tested.
- **Sample Preparation:** A known mass of the solute is added to a known volume of the solvent in a sealed container.

- **Equilibration:** The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.
- **Quantification:** The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
- **Temperature Dependence:** The experiment can be repeated at different temperatures to determine the temperature-solubility profile.

pKa Determination



The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

- **Sample Preparation:** A solution of the compound with a known concentration is prepared in a suitable solvent, typically water or a water-alcohol mixture.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Titration Curve:** A graph of pH versus the volume of titrant added is plotted.
- **pKa Determination:** The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

Visualizations

Experimental Workflow: Melting Point Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthonix, Inc > 861593-27-3 | 3-(Methoxycarbonyl)-2-nitrobenzoic acid [synthonix.com]
- 2. 2-NITRO-ISOPHTHALIC ACID MONOMETHYL ESTER | 861593-27-3 [chemicalbook.com]
- 3. 861593-27-3 | MFCD08690069 | 3-(Methoxycarbonyl)-2-nitrobenzoic acid [aaronchem.com]
- 4. 3-METHOXY-2-NITROBENZOIC ACID | 4920-80-3 [chemicalbook.com]
- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360844#physical-properties-of-3-methoxycarbonyl-2-nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com